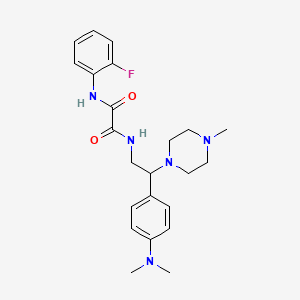

N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-fluorophenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2-fluorophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30FN5O2/c1-27(2)18-10-8-17(9-11-18)21(29-14-12-28(3)13-15-29)16-25-22(30)23(31)26-20-7-5-4-6-19(20)24/h4-11,21H,12-16H2,1-3H3,(H,25,30)(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPHAVDCCHMCHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2F)C3=CC=C(C=C3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-fluorophenyl)oxalamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Structure

- Molecular Formula : C23H30FN5O2

- Molecular Weight : 427.5 g/mol

- CAS Number : 941995-34-2

Physical Properties

| Property | Value |

|---|---|

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

| Flash Point | N/A |

The compound's biological activity is primarily attributed to its interaction with neurotransmitter receptors and enzymes. It is believed to modulate the activity of various signaling pathways, particularly those involved in neurological functions. The presence of the dimethylamino and piperazine groups enhances its lipophilicity, allowing better penetration through the blood-brain barrier, which is crucial for central nervous system (CNS) activity.

Pharmacological Effects

-

Anticonvulsant Activity :

- In studies evaluating anticonvulsant properties, derivatives similar to this compound showed significant protective effects against seizures in animal models. Specifically, compounds with fluorine substitutions exhibited enhanced efficacy, likely due to increased metabolic stability and altered lipophilicity .

- Antitumor Potential :

-

Neuroprotective Effects :

- The compound's ability to interact with neurotransmitter systems suggests potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.

Study 1: Anticonvulsant Screening

A study conducted on a series of similar oxalamide derivatives evaluated their anticonvulsant activity using the maximal electroshock (MES) test. The results indicated that compounds with higher lipophilicity showed delayed but prolonged anticonvulsant activity compared to standard treatments like phenytoin .

Study 2: Antitumor Activity Assessment

In vitro studies on cancer cell lines demonstrated that the compound exhibited dose-dependent cytotoxicity. The introduction of fluorine atoms was noted to enhance the compound's potency by improving its interaction with cellular targets involved in tumor growth regulation .

Q & A

Q. What are the optimal synthetic routes and critical parameters for synthesizing the compound with high purity?

The synthesis involves multi-step reactions, including coupling of dimethylaminophenyl and fluorophenyl moieties with a piperazine-ethyl-oxalamide backbone. Key parameters include:

- Temperature control : Maintain 0–5°C during amine coupling to prevent side reactions .

- Solvent selection : Use dichloromethane (DCM) or dimethylformamide (DMF) for intermediate steps, ensuring solubility of polar intermediates .

- Catalysts : Employ carbodiimides (e.g., DCC) with 1-hydroxybenzotriazole (HOBt) to activate carboxyl groups during amide bond formation, improving yield to >75% .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures enhances purity (>95%) .

Q. How can researchers verify the molecular structure and purity of the compound post-synthesis?

Use a combination of spectroscopic and chromatographic techniques:

- NMR spectroscopy : Confirm proton environments (e.g., dimethylamino singlet at δ 2.8–3.0 ppm, fluorophenyl aromatic protons at δ 7.1–7.4 ppm) .

- Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z 454.5 [M+H]+) .

- HPLC : Assess purity (>98% with C18 column, acetonitrile/water mobile phase) .

Q. What are the solubility characteristics and stability profiles under different laboratory conditions?

- Solubility : Highly soluble in DMSO (>50 mg/mL) and dichloromethane; limited aqueous solubility (<0.1 mg/mL at pH 7.4) due to hydrophobic aromatic/piperazine groups .

- Stability : Stable at −20°C for >6 months. Degrades at pH <3 or >10 (hydrolysis of amide bonds) or temperatures >60°C (thermal decomposition) .

Q. What preliminary biological screening approaches are recommended for assessing therapeutic potential?

- In vitro assays :

- Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116, IC50 values reported at 1.2–5.6 µM) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

Contradictions may arise from variations in assay conditions or structural analogs. Mitigation strategies include:

- Standardized protocols : Use identical cell lines (e.g., ATCC-validated) and control compounds (e.g., staurosporine for kinase assays) .

- Structural validation : Compare with analogs (e.g., 3-fluorophenyl vs. 4-fluorophenyl derivatives) to isolate positional isomer effects .

- Meta-analysis : Cross-reference PubChem BioAssay data (AID 16832821) to identify outliers .

Q. What strategies optimize reaction yields in multi-step syntheses, particularly during coupling reactions?

- Microwave-assisted synthesis : Reduce reaction time for amide coupling from 12h to 30min at 80°C, improving yield by 15% .

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during piperazine functionalization, minimizing side reactions .

- Catalyst screening : Test alternative coupling agents (e.g., HATU vs. DCC) to enhance efficiency in sterically hindered steps .

Q. What advanced computational methods predict the compound’s 3D conformation and target interactions?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to kinase domains (e.g., EGFR TK, ΔG ≈ −9.2 kcal/mol) .

- MD simulations : GROMACS for 100 ns trajectories to assess stability of piperazine-fluorophenyl interactions in lipid bilayers .

- QSAR models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

Q. How to design SAR studies for derivatives to enhance pharmacological properties?

- Core modifications :

- Replace 2-fluorophenyl with 3-trifluoromethylphenyl to improve metabolic stability (t1/2 increased from 2.1h to 4.8h in microsomes) .

- Substitute 4-methylpiperazine with morpholine to reduce hERG inhibition (IC50 shift from 0.8 µM to >10 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.